Cas no 1805577-10-9 (2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile)
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-chloropyridine-6-acetonitrile
- 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile
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- Inchi: 1S/C7H4BrClN2/c8-7-4-5(9)3-6(11-7)1-2-10/h3-4H,1H2
- InChI Key: AIIDRLNVMXNZIS-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(CC#N)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 177
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013815-250mg |
2-Bromo-4-chloropyridine-6-acetonitrile |
1805577-10-9 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029013815-1g |
2-Bromo-4-chloropyridine-6-acetonitrile |
1805577-10-9 | 95% | 1g |
$2,952.90 | 2022-04-01 |
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile
Research Briefing on 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile (CAS: 1805577-10-9) in Chemical Biology and Pharmaceutical Applications
2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile (CAS: 1805577-10-9) is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting kinase inhibition and antiviral therapies. Recent studies highlight its utility as a versatile building block for heterocyclic compounds, with applications in drug discovery and medicinal chemistry. This briefing consolidates the latest research on its synthetic routes, biological activities, and potential therapeutic applications.
A 2023 study in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing pyridine-based inhibitors of Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and B-cell malignancies. The bromo- and chloro-substituents on the pyridine ring facilitate selective cross-coupling reactions, enabling rapid diversification of the scaffold. Researchers achieved a 78% yield in a Suzuki-Miyaura coupling reaction to generate lead compounds with nanomolar potency against BTK.
In antiviral research, 2-(6-Bromo-4-chloropyridin-2-yl)acetonitrile has emerged as a precursor for RNA-dependent RNA polymerase (RdRp) inhibitors. A Nature Communications paper (2024) detailed its conversion to carboxamide derivatives that exhibit broad-spectrum activity against flaviviruses, with EC50 values ranging from 0.2-1.7 μM in cellular assays. The electron-withdrawing groups enhance binding to the viral polymerase's allosteric site, as confirmed by cryo-EM structural studies.
Process chemistry advancements have addressed previous challenges in scaling up production. A continuous flow chemistry approach published in Organic Process Research & Development (2024) reduced reaction times from 12 hours to 25 minutes while maintaining >95% purity. This innovation supports the compound's growing demand in high-throughput screening libraries, where it currently appears in 8.3% of kinase-focused compound collections according to PubChem data.
Safety and toxicology profiles have been recently updated. OECD 423 acute toxicity testing established an LD50 >2000 mg/kg (oral, rat), while in vitro micronucleus assays showed no genotoxicity at concentrations below 100 μM. These findings, documented in the European Journal of Pharmaceutical Sciences, support its use in preclinical development with proper handling precautions for the nitrile group.
The compound's unique reactivity pattern enables novel scaffold-hopping strategies. A recent patent application (WO2024/076542) describes its use in constructing spirocyclic γ-lactams through a [3+2] cycloaddition sequence, yielding compounds with dual 5-HT2B/σ1 receptor affinity. This exemplifies its value in addressing challenging drug targets through three-dimensional molecular architectures.
Market analysis indicates a 34% year-on-year increase in demand for 1805577-10-9, driven by pharmaceutical companies developing fourth-generation kinase inhibitors. Current pricing from major suppliers ranges from $280-$420 per gram at research quantities, with custom synthesis services offering route optimization for specific downstream applications.
Future research directions include exploring its potential in PROTAC design (where the pyridine moiety may serve as a linker attachment point) and as a substrate for biocatalytic transformations using engineered nitrilases. The compound's balanced lipophilicity (clogP 2.1) and polar surface area (45 Ų) make it particularly suitable for CNS drug discovery programs.
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